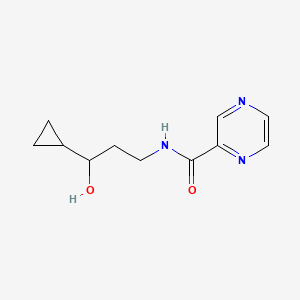

N-(3-Cyclopropyl-3-hydroxypropyl)pyrazin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazine derivative that is synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

N-(3-Cyclopropyl-3-hydroxypropyl)pyrazin-2-carboxamid weist vielversprechende antimikrobielle Eigenschaften auf. Forscher haben seine Wirksamkeit gegen Bakterien, Pilze und andere Mikroorganismen untersucht. Studien legen nahe, dass es das Bakterienwachstum durch Störung essentieller zellulärer Prozesse oder durch Interferenz mit spezifischen Enzymen hemmen kann .

Kinasehemmung

Kinasen spielen eine wichtige Rolle in zellulären Signalwegen. Bestimmte Derivate dieser Verbindung haben eine Kinase-inhibitorische Aktivität gezeigt. Kinaseinhibitoren sind wertvoll in der Krebstherapie und bei anderen Krankheiten, bei denen dysregulierte Kinasen zur Pathogenese beitragen .

Weitere detaillierte Informationen finden Sie in den unten aufgeführten Forschungsartikeln:

- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazinderivate: Synthetische Ansätze und biologische Aktivitäten. Medicinal Chemistry Research, 30(9), 1981–2006

Wirkmechanismus

Target of Action

It’s worth noting that pyrrolopyrazine derivatives, which include compounds similar to n-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which suggests they may have multiple molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazine derivatives, including N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been shown to exhibit kinase inhibitory activity . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their binding and transport properties.

Cellular Effects

The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the kinase inhibitory activity of pyrazine derivatives suggests that N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may inhibit kinase enzymes, thereby affecting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, pyrazine derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are essential for cell growth and function. The study of these metabolic pathways can provide insights into the biochemical roles of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide.

Transport and Distribution

The transport and distribution of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can affect its interactions with other biomolecules and its overall biological activity.

Eigenschaften

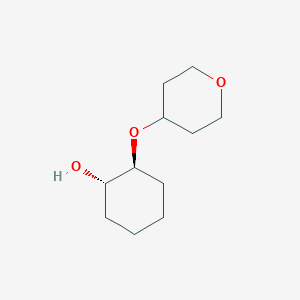

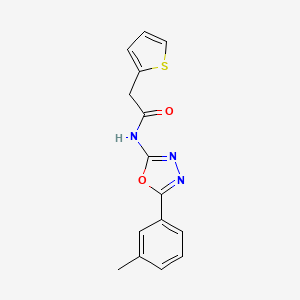

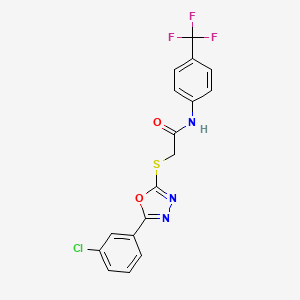

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMNTBBIKZHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=NC=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2567198.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)